ethyl 7-oxo-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-oxo-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that contains a thiophene ring, a pyrazole ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate and hydrazine hydrate, followed by cyclization with formamide to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Ethyl 7-oxo-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-oxo-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites. The thiophene and pyrazolo[1,5-a]pyrimidine rings provide a rigid framework that allows for specific interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain a thiophene ring, have shown similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which contain a pyrazole ring, are known for their anti-inflammatory and anti-obesity effects.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and trimethoprim, which contain a pyrimidine ring, are widely used as anticancer and antimicrobial agents.
Uniqueness
Ethyl 7-oxo-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for the development of new drugs and materials. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in scientific research.
Properties
IUPAC Name |
ethyl 7-oxo-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-2-19-13(18)8-7-14-11-6-9(10-4-3-5-20-10)15-16(11)12(8)17/h3-7,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPKABKHOBOTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(NN2C1=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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